REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10](O)=[O:11])[CH:5]=[C:6]([Br:8])[CH:7]=1>O1CCCC1>[Br:1][C:2]1[CH:3]=[C:4]([CH2:9][CH2:10][OH:11])[CH:5]=[C:6]([Br:8])[CH:7]=1
|
Name
|
|
Quantity
|
1.543 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=C(C1)Br)CC(=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Within 30 minutes borane tetrahydrofuran complex (1 M, 9.19 mL) was added
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to −2° C.
|
Type
|
CUSTOM
|
Details
|
quenched by addition of methanol (10 mL)
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in dichloromethane
|
Type
|
WASH
|
Details
|
the resulting solution was washed with hydrochloric acid (1 N, 50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
yielded
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel using a gradient of heptane/ethyl acetate=100/0 to 2/1 as the eluent
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |